2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Beschreibung
The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one features a triazolopyridazine core substituted with a 2-oxoethyl-piperazine moiety (bearing a 4-methoxyphenyl group) and a tert-butylsulfonyl group. The sulfonyl group may enhance solubility, while the methoxyphenyl substituent could influence hydrophobic binding interactions.
Eigenschaften
IUPAC Name |
6-tert-butylsulfonyl-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O5S/c1-22(2,3)34(31,32)19-10-9-18-23-27(21(30)28(18)24-19)15-20(29)26-13-11-25(12-14-26)16-5-7-17(33-4)8-6-16/h5-10H,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGQXAKYQTQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the triazolopyridazine core
Preparation of Piperazine Derivative: The piperazine ring is substituted with a methoxyphenyl group using a Mannich reaction. This involves the reaction of piperazine with formaldehyde and 4-methoxybenzaldehyde under acidic conditions.
Formation of Triazolopyridazine Core: The piperazine derivative is then reacted with a suitable triazole precursor under reflux conditions to form the triazolopyridazine core.
Introduction of Sulfonyl Group: The final step involves the sulfonylation of the triazolopyridazine core using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has shown promise in several therapeutic areas:
Antidepressant Activity
Research indicates that derivatives of piperazine compounds exhibit antidepressant-like effects. The presence of the piperazine ring in this compound suggests potential activity against depressive disorders, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.
Antipsychotic Properties
Similar compounds have been studied for their antipsychotic effects. The structural similarity to known antipsychotics may allow this compound to interact with dopamine receptors, potentially offering a new avenue for treating schizophrenia and related disorders .
Anti-inflammatory Effects
Studies have shown that triazolopyridazine derivatives can possess anti-inflammatory properties. The sulfonyl group may enhance the solubility and bioavailability of the compound, making it suitable for formulations targeting inflammatory conditions .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Preparation of Piperazine Derivative : This is achieved through a Mannich reaction involving piperazine, formaldehyde, and 4-methoxybenzaldehyde under acidic conditions.
- Formation of Triazolopyridazine Core : The synthesized piperazine derivative is reacted with a suitable triazole precursor under reflux conditions to yield the triazolopyridazine core .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- A study published in Pharmaceuticals highlighted the synthesis and biological evaluation of various triazolopyridazine derivatives, demonstrating their potential anti-inflammatory effects through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .
- Another research effort focused on the docking studies of similar compounds against specific biological targets, providing insights into their mechanism of action at the molecular level .
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the binding of endogenous catecholamines such as noradrenaline and epinephrine . This leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, making it a potential therapeutic agent for conditions like hypertension and benign prostate hyperplasia .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Analysis
The triazolopyridazine scaffold is shared with several pharmacologically active compounds. Key structural analogs include:
AZD5153 ():
- Core : Triazolopyridazine
- Substituents :
- R1: Piperidine linked to a 3-methoxy-triazolo group.
- R2: Methyl groups and a bivalent binding motif.
- Activity : Potent BRD4 inhibitor with enhanced cellular potency due to bivalent binding .
Compound (2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-ylpyridazin-3-one):
- Core : Pyridazin-3-one.
- Substituents :
- R1: 4-Fluorophenyl-piperazine.
- R2: Morpholine.
- Key Difference : Fluorine’s electronegativity vs. methoxy’s hydrophobicity; morpholine’s polarity vs. sulfonyl’s solublizing effect .
Compound (2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine):
- Core : Triazolopyridazine.
- Substituents: R1: 4-Methoxyphenyl. R2: Ethanolamine.
- Note: The amine group may improve membrane permeability but reduce metabolic stability compared to sulfonyl groups .
Data Table: Structural and Pharmacokinetic Comparison
*Estimated LogP values based on substituent contributions.
Biologische Aktivität
The compound 2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(2-methylpropane-2-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound's structure includes a triazolo-pyridazine core with a piperazine moiety and a sulfonyl group. The molecular formula is with a molecular weight of approximately 396.53 g/mol. Its unique structural features may contribute to its biological properties.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets, including enzymes and receptors. The piperazine ring is known for its role in enhancing bioactivity through modulation of neurotransmitter systems and potential inhibition of specific kinases.
Antitumor Activity
Recent studies have highlighted the compound's antitumor potential . For instance, related triazolo-pyridazine derivatives have shown promising results against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative exhibited IC50 values of 0.83 ± 0.07 μM against A549 cells, indicating potent cytotoxicity .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored. For example, similar compounds in the triazolo-pyridazine class have demonstrated inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis . The inhibition of such kinases suggests that this compound may also serve as a therapeutic agent in cancer treatment.
Antimicrobial Properties
Preliminary evaluations indicate that derivatives containing the piperazine moiety possess antimicrobial activity . Compounds with similar structures have been tested against various bacterial strains, showing significant inhibition rates . This suggests potential applications in treating infections.
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of triazolo-pyridazine derivatives, researchers synthesized several analogs and evaluated their effects on cell proliferation. One compound demonstrated an IC50 value comparable to established chemotherapeutics, confirming the potential of this class in oncology .
Study 2: Kinase Inhibition
Another investigation focused on the ability of these compounds to inhibit c-Met kinase. The results indicated that certain derivatives could effectively reduce kinase activity at nanomolar concentrations, highlighting their potential as targeted therapies for cancers driven by aberrant c-Met signaling .
Comparative Analysis of Similar Compounds
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | Triazolo-pyridazine | 0.83 ± 0.07 | Antitumor |
| Compound B | Piperazine derivative | 0.15 ± 0.08 | c-Met Inhibition |
| Compound C | Sulfonamide derivative | 1.21 ± 0.005 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
